molecular formula C28H27N5O5 B11577532 N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide

N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B11577532
M. Wt: 513.5 g/mol
InChI Key: CQUADXGXXHATCU-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalazinyl group, a piperidinyl group, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the phthalazinyl intermediate, followed by the introduction of the piperidinyl group through nucleophilic substitution reactions. The final step involves the coupling of the nitrophenoxy group to the acetamide backbone under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phthalazinyl derivatives, piperidinyl compounds, and nitrophenoxy acetamides. Examples include:

  • N-[5-(4-chlorophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide
  • N-[5-(4-methylphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide

Uniqueness

What sets N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-(4-nitrophenoxy)acetamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the methoxy group, in particular, may enhance its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C28H27N5O5

Molecular Weight

513.5 g/mol

IUPAC Name

N-[5-(4-methoxyphthalazin-1-yl)-2-piperidin-1-ylphenyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C28H27N5O5/c1-37-28-23-8-4-3-7-22(23)27(30-31-28)19-9-14-25(32-15-5-2-6-16-32)24(17-19)29-26(34)18-38-21-12-10-20(11-13-21)33(35)36/h3-4,7-14,17H,2,5-6,15-16,18H2,1H3,(H,29,34)

InChI Key

CQUADXGXXHATCU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)N4CCCCC4)NC(=O)COC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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